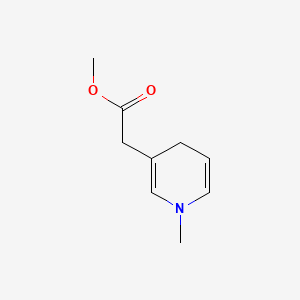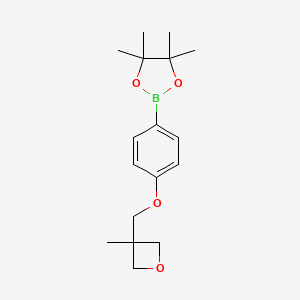
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis reactions due to their unique structure and biological activity. They are widely used in carbon-carbon coupling and carbon-hetero coupling reactions .
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The structure of the compound is confirmed by techniques such as FTIR, 1H and 13C NMR, and MS . Industrial production methods for boronic acid derivatives often involve similar synthetic routes, ensuring the compound’s stability and purity.
化学反应分析
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles. The major products formed are substituted boronic acid derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the boron atom, leading to different boronic acid derivatives.
Coupling Reactions: The compound is a significant intermediate in Suzuki coupling reactions, forming carbon-carbon bonds.
科学研究应用
4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki coupling reactions.
Biology: Its unique structure and biological activity make it useful in studying biological processes.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions .
相似化合物的比较
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((3-methyloxetan-3-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic acid derivatives such as:
Phenylboronic Acid: Used in similar coupling reactions but lacks the unique structure of the title compound.
Pinacolborane: Another boronic acid derivative used in organic synthesis but with different reactivity and applications.
4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane: Similar structure but with a bromine atom instead of the oxetane group, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
属性
分子式 |
C17H25BO4 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[4-[(3-methyloxetan-3-yl)methoxy]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-6-8-14(9-7-13)20-12-17(5)10-19-11-17/h6-9H,10-12H2,1-5H3 |
InChI 键 |
VNSRZJHLLOEBQX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(COC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


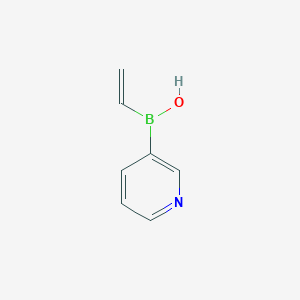
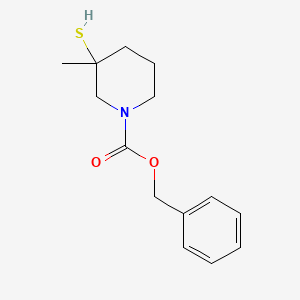
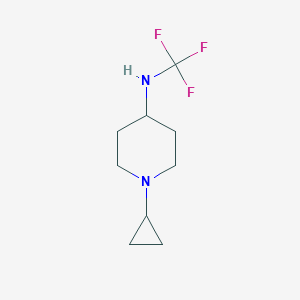
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
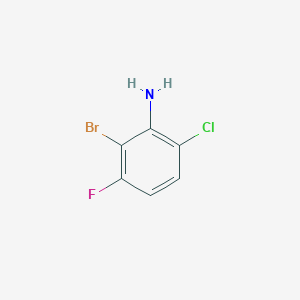
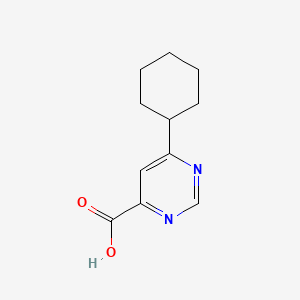
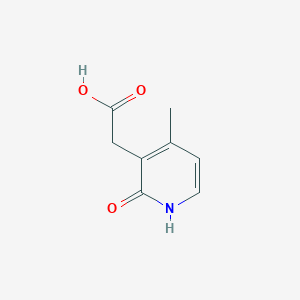
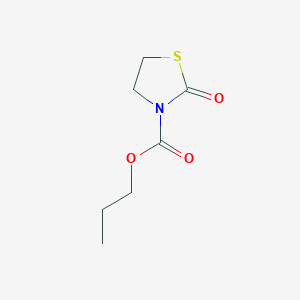
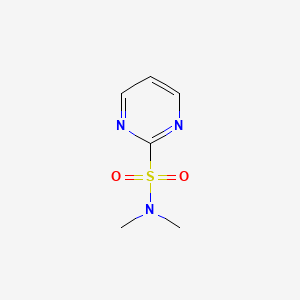
![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
